![molecular formula C11H13ClN2 B2934807 [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287272-05-1](/img/structure/B2934807.png)
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine, also known as BTCP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a member of the class of compounds known as hydrazines, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. In
Mécanisme D'action
The mechanism of action of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. Studies have shown that [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess a wide range of biochemical and physiological effects. Studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Furthermore, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, one limitation of using [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine research. One area of interest is the development of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine-based therapies for cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine and its potential applications in other areas, such as antimicrobial therapy. Furthermore, studies are needed to evaluate the safety and toxicity of [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in various animal models and human subjects. Overall, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized using a variety of methods, including the reaction of 3-chlorobenzhydryl chloride with bicyclo[1.1.1]pentan-1-amine, followed by the addition of hydrazine hydrate. Alternatively, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can be synthesized by the reaction of 3-chlorobenzhydryl chloride with bicyclo[1.1.1]pentan-1-one, followed by the addition of hydrazine hydrate.
Applications De Recherche Scientifique
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In addition, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of arthritis. Furthermore, [3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been shown to possess antimicrobial activity, with studies demonstrating its ability to inhibit the growth of various bacteria and fungi.
Propriétés
IUPAC Name |
[3-(3-chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c12-9-3-1-2-8(4-9)10-5-11(6-10,7-10)14-13/h1-4,14H,5-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTFQFLFQXEJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)NN)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[(3-bromopyrazolo[1,5-a]pyrimidin-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2934724.png)

![2-[(4-Ethylbenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2934727.png)
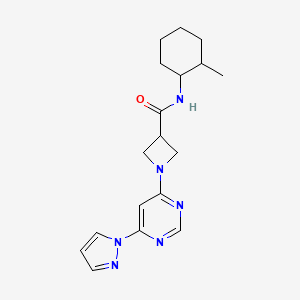
![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2934729.png)
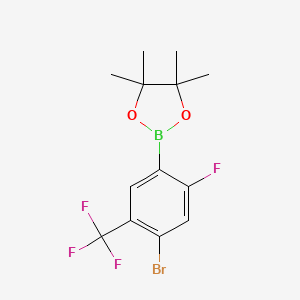

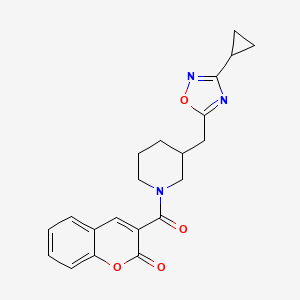
![5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2934735.png)

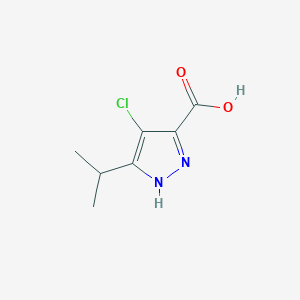
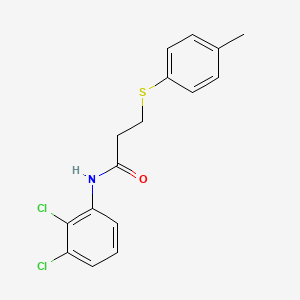
![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2934746.png)